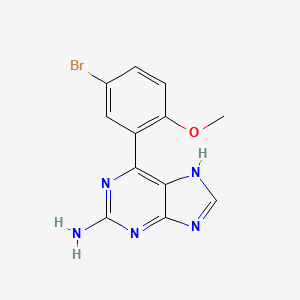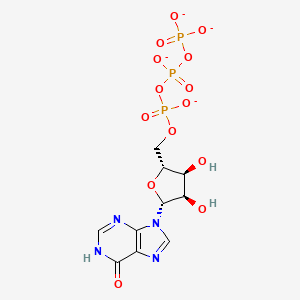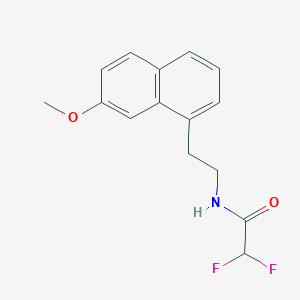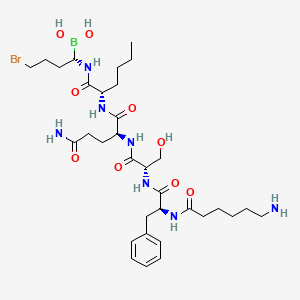
6-(5-Bromo-2-Methoxyphenyl)-9h-Purin-2-Amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “PMID25703523C7d” is a small molecular drug known for its potential applications in various scientific fields. It is also referred to as 43U or GTPL8304. This compound has been investigated for its potential as a discovery agent in various research studies .
Métodos De Preparación
The synthetic routes and reaction conditions for the preparation of PMID25703523C7d involve several steps. The compound is typically synthesized through a series of organic reactions, including carbonization methods and acidification types. Common methods include one-step, two-step, hydrothermal, and template methods. The choice of carbon source material and carbonization temperature plays a crucial role in the preparation process . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
PMID25703523C7d undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfonating agents, phosphoric acid, heteropoly acid, and nitric acid. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
PMID25703523C7d has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it has been studied for its potential role in regulating gene transcription and epigenetic memory. In medicine, it is being investigated as a potential therapeutic agent for treating myeloproliferative neoplasms and other diseases . In industry, it is used in the production of carbon-based solid acids and other materials .
Mecanismo De Acción
The mechanism of action of PMID25703523C7d involves its interaction with specific molecular targets and pathways. It acts as a chromatin reader protein that recognizes and binds acetylated histones, playing a key role in the transmission of epigenetic memory across cell divisions. It also promotes the phosphorylation of the C-terminal domain of RNA polymerase II, leading to the activation of gene transcription . Additionally, it interacts with the P-TEFb complex and recruits it to promoters, further enhancing transcriptional activity .
Comparación Con Compuestos Similares
PMID25703523C7d can be compared with other similar compounds, such as those containing the 9H-purine scaffold. These compounds share similar structural features but may differ in their specific molecular targets and mechanisms of action. The uniqueness of PMID25703523C7d lies in its ability to act as a chromatin reader protein and its role in regulating gene transcription . Similar compounds include other bromodomain-containing proteins and small molecular drugs with similar chemical structures .
Propiedades
Fórmula molecular |
C12H10BrN5O |
|---|---|
Peso molecular |
320.14 g/mol |
Nombre IUPAC |
6-(5-bromo-2-methoxyphenyl)-7H-purin-2-amine |
InChI |
InChI=1S/C12H10BrN5O/c1-19-8-3-2-6(13)4-7(8)9-10-11(16-5-15-10)18-12(14)17-9/h2-5H,1H3,(H3,14,15,16,17,18) |
Clave InChI |
KDNVOUMYSICLPF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Br)C2=C3C(=NC(=N2)N)N=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-N'-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-3-ylacetohydrazide](/img/structure/B10773516.png)
![[2-Methyl-1-oxo-1-[3-(3-phenoxyphenyl)propylamino]propan-2-yl]phosphonic acid](/img/structure/B10773519.png)
![(3R)-6-[2-(4-fluorophenyl)-4,6-di(propan-2-yl)phenoxy]-3,5-dihydroxyhexanoic acid](/img/structure/B10773522.png)
![[(1S,2S,3S,4S,5R,6S,8S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10773532.png)
![[125I]resiniferatoxin](/img/structure/B10773537.png)

![4-[2-[1-(4-fluorophenyl)-3-propan-2-ylindol-2-yl]ethenyl-hydroxyphosphoryl]-3-hydroxybutanoic acid](/img/structure/B10773550.png)


![Methyl 9-(4-chloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate](/img/structure/B10773577.png)
![N-(3-chlorophenyl)-4-methyl-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide](/img/structure/B10773582.png)
![1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 7-(5-hydroxy-2-methylphenyl)-8-(2-methoxyphenyl)-1-methyl-](/img/structure/B10773599.png)
![N-[3-[(1S,7S)-3-amino-4-thia-2-azabicyclo[5.1.0]oct-2-en-1-yl]-4-fluorophenyl]-5-chloropyridine-2-carboxamide](/img/structure/B10773600.png)